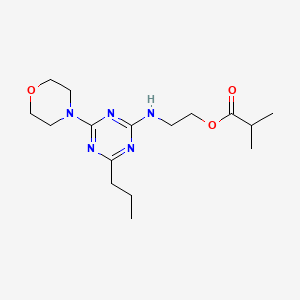

Propanoic acid, 2-methyl-, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)ethyl ester

Description

Propanoic acid, 2-methyl-, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)ethyl ester is a triazine derivative characterized by a central 1,3,5-triazine ring substituted with a morpholinyl group at position 4, a propyl chain at position 6, and an amino-linked ethyl ester of 2-methylpropanoic acid at position 2. Key physicochemical properties include a topological polar surface area (PSA) of 83.4 Ų and a calculated hydrophobicity (XlogP) of 1.3, indicating moderate polarity and lipophilicity .

Properties

CAS No. |

127375-09-1 |

|---|---|

Molecular Formula |

C16H27N5O3 |

Molecular Weight |

337.42 g/mol |

IUPAC Name |

2-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]ethyl 2-methylpropanoate |

InChI |

InChI=1S/C16H27N5O3/c1-4-5-13-18-15(17-6-9-24-14(22)12(2)3)20-16(19-13)21-7-10-23-11-8-21/h12H,4-11H2,1-3H3,(H,17,18,19,20) |

InChI Key |

XVRBSIPWGZHZIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=NC(=N1)N2CCOCC2)NCCOC(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-methyl-, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)ethyl ester typically involves multiple steps, starting from readily available precursors. The process often includes:

Formation of the Triazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazine ring.

Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the triazine intermediate.

Attachment of the Propyl Group: The propyl group is added via alkylation reactions, ensuring the correct positioning on the triazine ring.

Esterification: The final step involves the esterification of the intermediate compound with 2-methylpropanoic acid under acidic or basic conditions to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the ester group to alcohols or other reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where various functional groups can be introduced or replaced on the triazine or morpholine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins and enzymes makes it valuable for biochemical assays and drug discovery.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research into its potential therapeutic applications is ongoing.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of propanoic acid, 2-methyl-, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Structural and Functional Analogues

Triazine-Based Herbicides

- Simazine (CAS 122-34-9): A chloro-substituted triazine herbicide with ethylamino groups at positions 4 and 4. Unlike the target compound, simazine lacks ester or morpholinyl groups, contributing to its high herbicidal activity against broadleaf weeds. Its XlogP (2.1) is higher than the target compound, suggesting greater soil adsorption and environmental persistence .

- Cyanazine (CAS 21725-46-2): Features a chloro group at position 4 and ethylamino-methylthio substituents. The chloro group enhances herbicidal potency but increases toxicity risks. Cyanazine’s PSA (78.6 Ų) is slightly lower than the target compound, reflecting reduced polarity .

Triazine-Based Stabilizers

- Propanoic acid, 2-[4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-3-hydroxyphenoxyl]-isooctyl ester: A patent-listed compound with bulky biphenyl groups and a phenolic ester. This structure enhances UV absorption capacity, making it suitable for polymer stabilization. Its larger substituents increase molecular weight and reduce solubility compared to the target compound .

Amino-Functionalized Triazines

- 1,3-Propanediol, 2-[[4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl]amino]-1-phenyl- (CAS 127374-86-1): Shares the morpholinyl and propyl substituents but replaces the ethyl ester with a phenyl-propanediol group. The phenyl moiety may improve thermal stability, while the diol group increases hydrophilicity (PSA: ~100 Ų estimated) .

Key Observations:

Substituent Impact on Activity :

- Morpholinyl and ester groups in the target compound enhance solubility (lower XlogP vs. chloro-triazines) and may reduce environmental persistence compared to simazine .

- Bulky groups (e.g., biphenyl in patent compounds) improve UV absorption but limit mobility in biological systems .

Polarity and Bioavailability :

- The target compound’s PSA (83.4 Ų) aligns with moderate membrane permeability, making it suitable for systemic agrochemicals. In contrast, phenyl-propanediol derivatives (PSA ~100 Ų) may favor surface interactions in materials .

Toxicity Profile :

- Chloro-substituted triazines (simazine, cyanazine) are associated with groundwater contamination and endocrine disruption. The target compound’s morpholinyl group may mitigate these risks but requires ecotoxicological validation .

Biological Activity

Propanoic acid, 2-methyl-, 2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)ethyl ester (CAS: 127375-09-1) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a propanoic acid moiety linked to a morpholine and a triazine ring, which are significant for its biological interactions.

Anticancer Properties

Research indicates that derivatives of propanoic acid exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. A study highlighted that certain derivatives demonstrated IC50 values ranging from to , suggesting potent antiproliferative effects against HeLa cells compared to standard treatments like doxorubicin .

The compound's mechanism appears to involve modulation of histone deacetylases (HDACs). Inhibition of HDACs can lead to altered gene expression patterns that promote apoptosis in cancer cells. Molecular docking studies have further elucidated binding interactions between the compound and target proteins involved in cell cycle regulation and apoptosis .

Neuroprotective Effects

In addition to anticancer activity, some studies suggest potential neuroprotective effects. The morpholine moiety may contribute to neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. However, specific studies on this compound's neuroprotective effects remain limited and require further investigation.

Case Studies

- Antiproliferative Activity : A series of synthesized compounds based on propanoic acid derivatives were tested for their antiproliferative activity against various cancer cell lines. The results showed that several compounds exhibited significant inhibitory effects on cell growth, indicating a promising avenue for developing new anticancer agents .

- Molecular Docking Studies : Docking studies provided insights into how these compounds interact with target proteins, revealing potential binding sites that could be exploited in drug design .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

- Methodology : The compound’s synthesis likely involves coupling a triazine derivative (e.g., 4-amino-6-propyl-1,3,5-triazin-2-yl morpholine) with a propanoic acid ester precursor. A multi-step approach is typical:

Triazine core synthesis : React cyanuric chloride with morpholine and propylamine under controlled pH (e.g., 0–5°C in THF) to introduce substituents regioselectively .

Esterification : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the aminoethyl ester to the triazine amine.

Yield optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Reported yields for analogous triazine esters range from 45–70% .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR to confirm ester linkage (δ ~4.2–4.4 ppm for –OCH₂CH₂–) and triazine substituents (δ ~3.6–3.8 ppm for morpholine protons) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the triazine-morpholine scaffold .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95% required for biological assays) .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

- Methodology :

- Accelerated stability studies : Expose the compound to stressors (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC.

- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24h; quantify intact compound using UV-Vis spectroscopy (λmax ~260–280 nm for triazine) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound?

- Methodology :

- Dose-response reevaluation : Test the compound across a broader concentration range (e.g., 0.1–100 µM) in standardized assays (e.g., microbial growth inhibition or kinase activity).

- Meta-analysis : Compare experimental variables (e.g., cell lines, solvent controls) across studies. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .

Q. How does the triazine-morpholine moiety influence interactions with biological targets?

- Methodology :

- Computational docking : Use software like AutoDock Vina to model binding to targets (e.g., dihydrofolate reductase). Focus on hydrogen bonding between the triazine ring and active-site residues .

- Structure-activity relationship (SAR) : Synthesize analogs with modified triazine substituents (e.g., replacing morpholine with piperazine) and compare activity .

Q. What experimental designs are suitable for probing the compound’s mechanism of action in enzyme inhibition?

- Methodology :

- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations (Lineweaver-Burk plots) to determine inhibition type (competitive vs. non-competitive).

- Fluorescence quenching : Monitor changes in tryptophan fluorescence of target enzymes upon compound binding to estimate binding constants .

Methodological Considerations

Q. How can researchers validate the compound’s selectivity across related protein targets?

- Methodology :

- Panel screening : Test against a diverse protein panel (e.g., kinases, GPCRs) using radioligand binding or enzymatic activity assays.

- CRISPR/Cas9 knockouts : Generate cell lines lacking the putative target protein; assess if compound efficacy is abolished .

Q. What in silico tools are effective for predicting metabolic pathways of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.